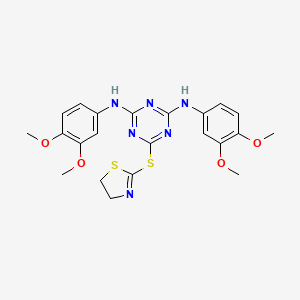
6-methoxy-N-(3-sulfopropyl)quinolinium
Overview
Description
6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ) is a fluorescent compound widely used as a chloride ion indicator. It is a derivative of quinolinium and is known for its high sensitivity and specificity in detecting chloride ions. SPQ is particularly valuable in biological and chemical research due to its ability to measure intracellular chloride concentrations without significant interference from other physiological ions .
Mechanism of Action
Target of Action
The primary target of SPQ is chloride ions (Cl-) within cells . Chloride ions play a crucial role in maintaining cellular homeostasis, contributing to functions such as regulation of cell volume, pH, and membrane potential .
Mode of Action
SPQ is a blue fluorescent dye that detects Cl- via a process known as diffusion-limited collisional quenching . This process involves the quenching of SPQ’s fluorescence upon collision with chloride ions . The degree of fluorescence decrease is directly proportional to the concentration of chloride ions .
Biochemical Pathways
SPQ primarily affects the biochemical pathways related to chloride homeostasis . By detecting changes in intracellular chloride concentrations, SPQ can provide insights into the activity of chloride channels and transporters .
Pharmacokinetics
It’s known that the dye can be loaded into cells byhypotonic shock , suggesting that it may cross cell membranes under certain conditions.
Result of Action
The action of SPQ results in the detection of intracellular chloride concentrations. This can be used to study the function of chloride channels and transporters, and to investigate cellular processes where chloride ions play a role .
Action Environment
The efficacy and stability of SPQ are likely influenced by various environmental factors. For instance, the fluorescence of SPQ is quenched upon collision with chloride ions, so the ion concentration in the environment will directly affect the degree of fluorescence quenching
Biochemical Analysis
Biochemical Properties
6-methoxy-N-(3-sulfopropyl)quinolinium plays a significant role in biochemical reactions, primarily as a chloride indicator. It interacts with chloride ions through diffusion-limited collisional quenching, where the presence of chloride ions reduces the fluorescence intensity of the compound . This interaction is highly specific, allowing researchers to measure chloride concentrations accurately. Additionally, this compound can be used in conjunction with various enzymes and proteins involved in ion transport and cellular signaling pathways, providing insights into the dynamics of these processes .
Cellular Effects
This compound influences various cellular processes by acting as a chloride ion indicator. It is used to study cell viability, proliferation, and function by detecting changes in chloride ion concentrations within cells . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment of the cell. For example, changes in chloride ion concentrations can impact the activity of chloride channels and transporters, which in turn can influence cellular homeostasis and signaling .
Molecular Mechanism
The mechanism of action of this compound involves its ability to bind with chloride ions and undergo fluorescence quenching. This process is diffusion-limited, meaning that the quenching occurs when chloride ions collide with the fluorescent dye . The binding interaction between this compound and chloride ions is highly specific, allowing for precise measurements of chloride concentrations. Additionally, this compound can influence enzyme activity by altering the ionic environment, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for accurate measurements, and it is typically stored at room temperature and protected from light to maintain its integrity . Over time, the fluorescence intensity of this compound may decrease due to degradation, which can affect its ability to detect chloride ions accurately. Long-term studies have shown that the compound remains effective for at least one year when stored properly .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively detects chloride ions without causing significant toxicity or adverse effects . At higher doses, there may be threshold effects where the compound’s fluorescence quenching ability is saturated, leading to less accurate measurements. Additionally, high doses of this compound may cause toxic effects, impacting cellular function and overall health of the animal .
Metabolic Pathways
This compound is involved in metabolic pathways related to ion transport and cellular homeostasis. It interacts with enzymes and cofactors that regulate chloride ion concentrations within cells . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the metabolic state of the cell. By monitoring changes in chloride ion concentrations, researchers can study the impact of this compound on cellular metabolism and identify potential metabolic dysregulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas with high chloride ion concentrations . The transport and distribution of this compound are crucial for its effectiveness as a chloride indicator, as they ensure that the compound reaches the target sites where chloride ions are present .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function as a chloride indicator . By targeting specific subcellular regions, this compound can provide detailed information on chloride ion concentrations within different cellular compartments, aiding in the study of cellular ion homeostasis and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-(3-sulfopropyl)quinolinium typically involves the reaction of 6-methoxyquinoline with 1,3-propanesultone under basic conditions. The reaction proceeds as follows:
Starting Materials: 6-methoxyquinoline and 1,3-propanesultone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 6-methoxyquinoline is dissolved in an appropriate solvent, and 1,3-propanesultone is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of SPQ follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-(3-sulfopropyl)quinolinium undergoes several types of chemical reactions, including:
Oxidation: SPQ can be oxidized under specific conditions, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert SPQ into its corresponding reduced forms.
Substitution: SPQ can undergo substitution reactions where the methoxy or sulfopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized quinolinium derivatives.
Reduction: Reduced forms of SPQ.
Substitution: Substituted quinolinium compounds with different functional groups.
Scientific Research Applications
6-Methoxy-N-(3-sulfopropyl)quinolinium has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent indicator for chloride ions in various chemical analyses.
Biology: Employed in studies of chloride ion transport and intracellular chloride concentration measurements.
Medicine: Utilized in research related to cystic fibrosis and other diseases involving chloride ion transport.
Industry: Applied in the development of sensors and analytical devices for detecting chloride ions.
Comparison with Similar Compounds
6-Methoxy-N-(3-sulfopropyl)quinolinium is compared with other similar compounds such as:
6-Methoxy-N-ethylquinolinium (MEQ): Another fluorescent chloride indicator with different spectral properties.
N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE): A chloride indicator with higher sensitivity in certain conditions.
Lucigenin: A fluorescent compound used for detecting chloride ions but with different quenching mechanisms.
Uniqueness
SPQ is unique due to its high sensitivity and specificity for chloride ions, minimal interference from other physiological ions, and its ability to measure intracellular chloride concentrations accurately .
Properties
IUPAC Name |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGOJFPFMINBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347145 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83907-40-8 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83907-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


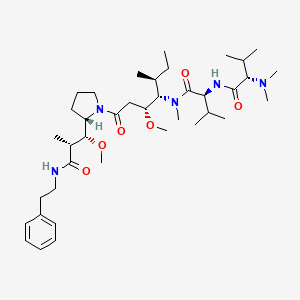
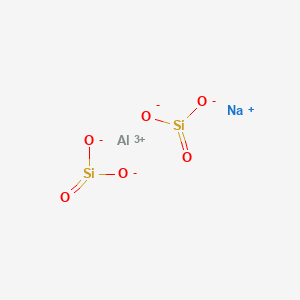
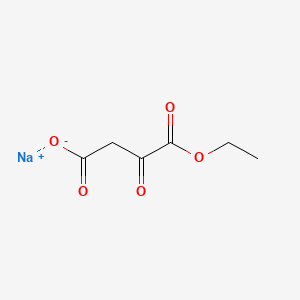
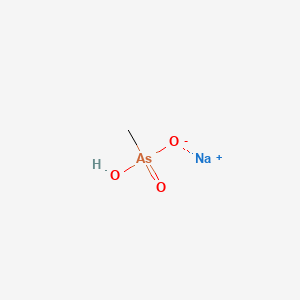
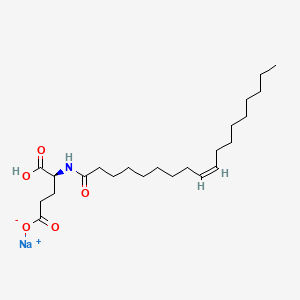
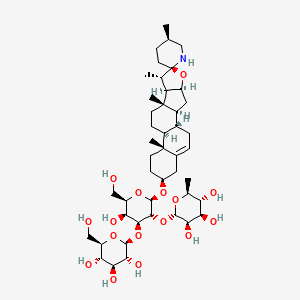
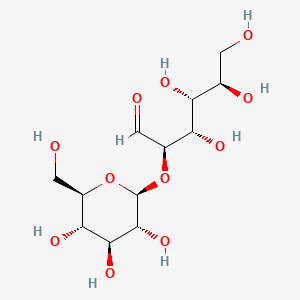
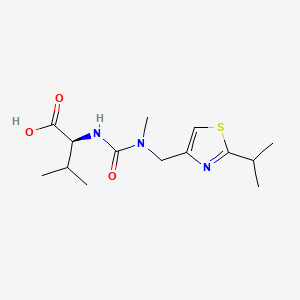
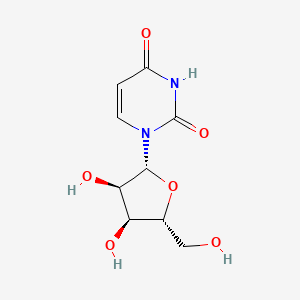
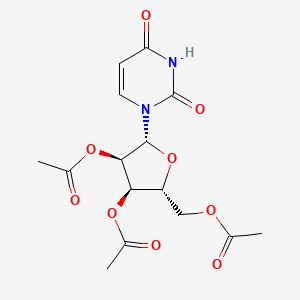
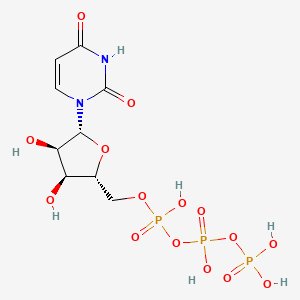
![ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate](/img/structure/B1682118.png)
